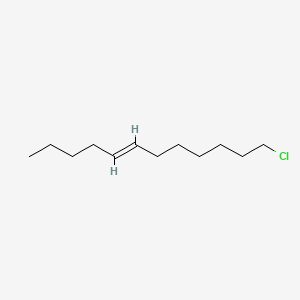

5-Dodecene, 12-chloro-, (5Z)-

Description

Contextualization within Modern Organic Synthesis

In the realm of modern organic synthesis, the development of stereoselective methods for the construction of carbon-carbon double bonds is a central theme. Current time information in Bangalore, IN.acs.org The (Z)-alkene motif, being thermodynamically less stable than its (E)-counterpart, presents a significant synthetic challenge. acs.orgresearchgate.net Consequently, the synthesis of molecules like 5-Dodecene, 12-chloro-, (5Z)- is intrinsically linked to the advancement of catalytic methods that can control the stereochemical outcome of a reaction with high fidelity. researchgate.netnih.gov

Long-chain functionalized alkenes are valuable building blocks in the synthesis of complex natural products and biologically active molecules. vtt.firesearchgate.net The terminal chloro group in 5-Dodecene, 12-chloro-, (5Z)- can serve as a handle for further chemical transformations, such as cross-coupling reactions or nucleophilic substitutions, allowing for the introduction of additional complexity. nih.gov The presence of both a stereodefined double bond and a reactive functional group at a remote position offers the potential for this compound to be a versatile intermediate in multi-step synthetic sequences. A patent has described the use of 12-halo-5-dodecene compounds in coupling reactions to produce more complex molecules. researchgate.net

Modern catalytic methods, such as olefin metathesis, have emerged as powerful tools for the synthesis of Z-alkenes. nih.govorganic-chemistry.orgsigmaaldrich.comlibretexts.org Specifically, Z-selective cross-metathesis reactions provide a direct route to acyclic 1,2-disubstituted Z-alkenyl halides. nih.gov These methods often utilize molybdenum or ruthenium-based catalysts and can tolerate a variety of functional groups. nih.gov Another significant strategy involves the stereoselective reduction of alkynes. For instance, the hydrohalogenation of alkynes can be controlled to yield (Z)-haloalkenes. wikipedia.org Organocuprate-mediated reactions have also proven effective in the stereoselective formation of (Z)-chloroalkenes. Current time information in Bangalore, IN.

Historical Perspective on Related Halogenated Alkenes in Research

The study of halogenated alkenes has a rich history, dating back to the 19th century. researchgate.net Early investigations into the addition of halogens to alkenes laid the groundwork for understanding the reactivity of the carbon-carbon double bond. nih.gov These reactions were among the first to demonstrate the concept of electrophilic addition. wikipedia.org

The development of methods for the stereoselective synthesis of haloalkenes has been a long-standing challenge. researchgate.net Historically, the formation of (Z)-isomers was often difficult to achieve with high selectivity. The hydrohalogenation of alkynes, for example, often yielded mixtures of (E) and (Z) isomers, with the stereochemical outcome being highly dependent on the reaction conditions and the substrate. wikipedia.org

The mid-20th century saw significant advances in understanding reaction mechanisms, including the role of halonium ion intermediates in the halogenation of alkenes. researchgate.net This deeper understanding paved the way for the development of more controlled and selective halogenation methods. The importance of stereodefined halogenated compounds grew with their discovery in numerous natural products, further stimulating research in this area. uomustansiriyah.edu.iq

Current Research Landscape and Unaddressed Challenges Pertaining to 5-Dodecene, 12-chloro-, (5Z)-

While general methods for the synthesis of (Z)-chloroalkenes are increasingly available, specific research focusing exclusively on 5-Dodecene, 12-chloro-, (5Z)- is limited. Much of the current research landscape is focused on the development of new catalytic systems that offer higher efficiency, broader substrate scope, and greater stereoselectivity for the synthesis of this class of compounds. acs.orgnih.gov

One of the primary challenges remains the development of catalytic processes that can selectively form the (Z)-isomer of long-chain chloroalkenes from simple and readily available starting materials. uantwerpen.be While cross-metathesis has shown great promise, achieving high Z-selectivity with long-chain aliphatic alkenes can still be difficult. lsu.edu

Another area of active research is the selective functionalization of dienes and polyenes, where controlling the position and stereochemistry of halogen addition is a significant hurdle. nih.gov The development of methods for the selective halofunctionalization of one double bond in a long-chain diene, for instance, would be highly valuable for the synthesis of complex molecules.

Furthermore, the exploration of the reactivity of compounds like 5-Dodecene, 12-chloro-, (5Z)- as building blocks in total synthesis is an area ripe for investigation. Its unique combination of a long alkyl chain, a (Z)-alkene, and a terminal chloride suggests potential applications in the synthesis of natural products such as pheromones or lipids, but specific examples are yet to be widely reported in the literature.

Structure

3D Structure

Properties

CAS No. |

42513-39-3 |

|---|---|

Molecular Formula |

C12H23Cl |

Molecular Weight |

202.76 g/mol |

IUPAC Name |

(E)-12-chlorododec-5-ene |

InChI |

InChI=1S/C12H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6H,2-4,7-12H2,1H3/b6-5+ |

InChI Key |

YOIAMQULUAVXOH-AATRIKPKSA-N |

Isomeric SMILES |

CCCC/C=C/CCCCCCCl |

Canonical SMILES |

CCCCC=CCCCCCCCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Dodecene, 12 Chloro , 5z

Stereoselective Synthesis Approaches for the (5Z)-Configuration

A critical aspect in the synthesis of 5-Dodecene, 12-chloro-, (5Z)- is the establishment of the cis or (Z)-geometry at the C5-C6 double bond. The thermodynamically less stable nature of Z-alkenes compared to their E-counterparts necessitates kinetically controlled reaction conditions. u-tokyo.ac.jporganic-chemistry.org

Control of Olefin Geometry in Precursor Reactions

The Wittig reaction stands as a cornerstone for the formation of Z-alkenes. nih.gov This method involves the reaction of a phosphorus ylide with an aldehyde or ketone. nih.gov To favor the Z-isomer, unstabilized ylides are typically employed under salt-free conditions in aprotic solvents. The reaction proceeds through a betaine (B1666868) intermediate, and the subsequent cyclization to an oxaphosphetane and elimination of triphenylphosphine (B44618) oxide is stereochemically determinant.

Another powerful technique is the Horner-Wadsworth-Emmons (HWE) reaction. By modifying the phosphonate (B1237965) reagent, for instance, by using bis(2,2,2-trifluoroethyl)phosphonates, a high degree of Z-selectivity can be achieved.

Partial reduction of an internal alkyne at the C5 position is another viable strategy. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is a classic reagent for the syn-hydrogenation of alkynes to Z-alkenes.

Catalytic Systems for Z-Stereoselectivity

Modern organometallic catalysis offers sophisticated tools for achieving high Z-selectivity. Olefin metathesis, a process that redistributes fragments of alkenes, has been revolutionized by the development of stereoselective catalysts. u-tokyo.ac.jp Molybdenum- and tungsten-based catalysts, often featuring bulky ligands, can facilitate cross-metathesis reactions that yield Z-alkenes with exceptional selectivity. u-tokyo.ac.jpresearchgate.net These systems operate under kinetic control, where the steric interactions within the metallacyclobutane intermediate favor the formation of the cis-isomer. u-tokyo.ac.jp

Ruthenium-based catalysts have also been engineered for Z-selective olefin metathesis. nih.gov These catalysts often exhibit improved functional group tolerance compared to their molybdenum and tungsten counterparts. nih.gov The choice of ligands on the metal center is crucial in directing the stereochemical outcome of the reaction. nih.gov

Iron-catalyzed reductive coupling of alkyl halides with terminal alkynes has emerged as a cost-effective and non-toxic method for Z-olefin synthesis. acs.org This approach offers an alternative to traditional methods and demonstrates broad functional group tolerance. acs.org

| Catalytic System | Key Features | Typical Selectivity |

| Molybdenum-based catalysts | High activity, sensitive to air and moisture | Up to >98% Z-selectivity |

| Tungsten-based catalysts | Similar to molybdenum, often used for challenging substrates | High Z-selectivity |

| Ruthenium-based catalysts | High functional group tolerance, more stable | 90-95% Z-selectivity |

| Iron-based catalysts | Inexpensive, non-toxic, good functional group tolerance | High Z-selectivity |

Functional Group Interconversions Leading to the Chlorinated Moiety

The introduction of the chlorine atom at the terminal C12 position requires careful planning to avoid side reactions and ensure regioselectivity.

Regioselective Halogenation Strategies

Direct halogenation of the dodecene backbone is generally not a suitable approach due to the lack of regioselectivity and the potential for reaction at the double bond. A more controlled strategy involves the functionalization of a precursor molecule. For instance, a terminal alcohol can be converted to a chloride using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃).

Radical halogenation can exhibit regioselectivity based on the stability of the resulting radical intermediate. youtube.com However, for a long-chain alkane, this method often leads to a mixture of products.

Precursor Design for Terminal Chlorination

A more robust approach involves starting with a precursor that already contains a functional group at the terminal position, which can be readily converted to a chloride. A common strategy is to use a bifunctional starting material, such as a long-chain diol or a haloalcohol. For example, 12-bromo-1-dodecanol (B1266633) could be a suitable precursor. The alcohol can be protected, the bromide converted to a different functional group for the coupling reaction to form the dodecene backbone, and finally, the protecting group removed and the terminal alcohol converted to a chloride.

Another strategy is the anti-Markovnikov hydrohalogenation of a terminal alkene. This can be achieved through a radical addition of hydrogen bromide followed by a Finkelstein reaction to replace the bromine with chlorine, or through hydroboration-oxidation to form the terminal alcohol, which is then converted to the chloride.

Multi-Component Coupling and Sequential Synthesis Strategies

For a molecule with the complexity of 5-Dodecene, 12-chloro-, (5Z)-, multi-component and sequential synthesis strategies offer a streamlined and efficient approach. nih.gov These methods involve the assembly of the final molecule from several simpler fragments in a single pot or in a series of consecutive steps without the isolation of intermediates. researchgate.netacs.org

A plausible multi-component strategy could involve the coupling of three or more fragments that, when combined, form the desired carbon skeleton with the required functional groups in place. For example, a coupling reaction could bring together a C5 fragment, a C7 fragment containing the terminal chlorine precursor, and a catalyst to control the stereochemistry of the double bond.

Sequential synthesis, on the other hand, involves a series of reactions performed one after the other in the same reaction vessel. researchgate.net This approach minimizes waste and purification steps. A possible sequential synthesis could start with the formation of the Z-double bond via a Wittig reaction, followed by a cross-coupling reaction to attach the chlorinated side chain.

Green Chemistry Principles in the Synthesis of 5-Dodecene, 12-chloro-, (5Z)-

The application of green chemistry principles to the synthesis of 5-Dodecene, 12-chloro-, (5Z)- is crucial for developing sustainable and environmentally responsible manufacturing processes. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances dergipark.org.tr. Key principles that can be applied to the synthesis of this specific chloroalkene include maximizing atom economy, utilizing catalysis, employing safer solvents, and using renewable feedstocks.

A hypothetical green synthesis of 5-Dodecene, 12-chloro-, (5Z)- could involve the selective hydrochlorination of a corresponding alkyne or the substitution of a primary alcohol. The adherence to green chemistry principles can be evaluated for these potential synthetic routes.

Atom Economy:

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product primescholars.comjocpr.comrsc.orgmonash.edu. The ideal reaction would have 100% atom economy, where all the atoms of the reactants are incorporated into the final product nih.gov.

For instance, a potential synthesis of 5-Dodecene, 12-chloro-, (5Z)- could start from 12-hydroxy-5-dodecyne. The conversion of the terminal alcohol to a chloride, followed by a stereoselective reduction of the alkyne to a Z-alkene, presents multiple steps where atom economy can be assessed.

Consider the chlorination step. Using a reagent like thionyl chloride (SOCl₂) would result in the formation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts, thus lowering the atom economy. A more atom-economical approach would be a direct catalytic conversion that minimizes waste.

Catalysis:

Catalytic reactions are preferred over stoichiometric ones because catalysts can increase reaction rates and selectivity while being used in small amounts, thereby reducing waste rroij.comrroij.com. In the synthesis of 5-Dodecene, 12-chloro-, (5Z)-, a catalytic approach to the hydrochlorination of an alkyne precursor would be a greener alternative to traditional methods. For example, the use of a supported metal catalyst could facilitate the addition of HCl across the triple bond with high regioselectivity and stereoselectivity.

Illustrative Comparison of Synthetic Routes:

The following interactive data table provides a hypothetical comparison of different synthetic approaches to 5-Dodecene, 12-chloro-, (5Z)- based on green chemistry principles.

| Synthetic Route | Key Reagents | Catalyst | Theoretical Atom Economy (%) | Potential Byproducts | Green Chemistry Considerations |

| Route A: Alkyne Hydrochlorination | 12-chloro-5-dodecyne, H₂ | Lindlar's Catalyst | ~98% | None (in ideal reaction) | High atom economy in the reduction step. The initial synthesis of the chloroalkyne needs to be considered. |

| Route B: Alcohol Substitution | (Z)-12-hydroxy-5-dodecene, HCl | Solid-supported acid catalyst | ~85% | H₂O | Use of a recyclable solid acid catalyst avoids corrosive mineral acids. Water is the only byproduct. |

| Route C: Alkene Halogenation | (5Z)-dodecene, Cl₂ | UV light or radical initiator | ~50% (for monosubstitution) | HCl, dichlorinated products | Poor selectivity can lead to multiple products and significant waste. Use of hazardous chlorine gas. |

Renewable Feedstocks and Safer Solvents:

Another important principle of green chemistry is the use of renewable feedstocks. For a molecule like 5-Dodecene, 12-chloro-, (5Z)-, exploring biosynthetic routes or starting from plant-based oils could be a long-term goal for sustainable production.

The choice of solvent is also critical. Many organic reactions are carried out in volatile organic compounds (VOCs), which can have significant environmental and health impacts. Green chemistry encourages the use of safer solvents, such as water, supercritical fluids, or even solvent-free reactions nih.gov. For the synthesis of a relatively nonpolar molecule like 5-Dodecene, 12-chloro-, (5Z)-, a solvent-free approach or the use of a recyclable, non-toxic solvent would be a significant improvement over traditional chlorinated solvents.

Elucidation of Reaction Mechanisms and Chemical Transformations of 5 Dodecene, 12 Chloro , 5z

Electrophilic and Nucleophilic Reactivity at the Olefinic Center

The C5-C6 double bond is an electron-rich region due to the presence of pi (π) electrons, making it susceptible to attack by electrophiles. pressbooks.publibretexts.org The (Z)-configuration of this double bond influences the stereochemical outcome of certain addition reactions.

The most common reactions involving the olefinic center are electrophilic additions. libretexts.org In these reactions, an electrophile is attracted to the electron-rich π bond of the alkene. pressbooks.pub

A typical example is the addition of hydrogen halides (H-X). This reaction proceeds through a two-step mechanism:

Electrophilic Attack: The π electrons of the alkene attack the electrophilic hydrogen of the H-X, forming a new carbon-hydrogen bond and a carbocation intermediate. libretexts.orgucr.edu For 5-Dodecene, 12-chloro-, (5Z)-, this would result in the formation of a secondary carbocation at either C5 or C6. According to Markovnikov's rule, in the addition of H-X to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, leading to the formation of the more stable carbocation. ucr.eduyoutube.com As the carbons at the C5 and C6 positions have similar substitution patterns, a mixture of carbocations may form.

Nucleophilic Capture: The halide anion (X⁻) then acts as a nucleophile, attacking the positively charged carbocation to form the final alkyl halide product. pressbooks.publibretexts.orglibretexts.org

| Reaction Type | Reagent | Intermediate | Key Principles |

| Hydrohalogenation | H-X (e.g., HCl, HBr) | Secondary Carbocation | Follows Markovnikov's rule; potential for carbocation rearrangements. ucr.eduyoutube.com |

| Halogenation | X₂ (e.g., Cl₂, Br₂) | Cyclic Halonium Ion | Results in anti-addition of the two halogen atoms across the double bond. libretexts.org |

| Radical Addition of HBr | HBr, Peroxides | Radical | Proceeds via an anti-Markovnikov addition, with the bromine atom adding to the less substituted carbon. pressbooks.publibretexts.org |

Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a sigma or pi bond within the same molecule. wikipedia.orgchemeurope.com This intramolecular interaction can significantly increase reaction rates and influence stereochemistry. wikipedia.orgchem-station.com

In 5-Dodecene, 12-chloro-, (5Z)-, the π orbitals of the C5-C6 double bond can act as an internal nucleophile. chemeurope.com If a reaction at the C12 position were to proceed via a carbocation intermediate (an Sₙ1 pathway), the alkene could participate in stabilizing this positive charge. wikipedia.orglibretexts.org The π electrons can help delocalize the positive charge, effectively spreading it over several atoms and stabilizing the intermediate. chemeurope.com This participation would lead to the formation of a large-ring cyclic intermediate. While NGP is more common for forming five- or six-membered rings, the flexibility of the dodecene chain could allow for such an intramolecular interaction under specific conditions, leading to cyclization products. libretexts.org

Substitution and Elimination Reactions Involving the Terminal Chloride

The chloro group at the C12 position is a good leaving group, making this site susceptible to both nucleophilic substitution and elimination reactions. The fact that it is a primary alkyl halide heavily influences the preferred mechanistic pathways.

Nucleophilic substitution reactions involve the replacement of the leaving group (chloride) by a nucleophile. masterorganicchemistry.com The two primary mechanisms are Sₙ1 (unimolecular) and Sₙ2 (bimolecular).

Sₙ2 Reaction: This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. chemicalnote.comyoutube.com This pathway is favored for primary alkyl halides like 5-Dodecene, 12-chloro-, (5Z)- because there is minimal steric hindrance at the reaction center. youtube.comlibretexts.org The reaction follows second-order kinetics, as its rate depends on the concentration of both the substrate and the nucleophile. masterorganicchemistry.comchemicalnote.com

Sₙ1 Reaction: This is a two-step mechanism that proceeds through a carbocation intermediate. byjus.com The first step, the formation of the carbocation, is the rate-determining step. chemicalnote.comyoutube.com Sₙ1 reactions are generally disfavored for primary alkyl halides because the resulting primary carbocation is highly unstable. youtube.com Therefore, this pathway is highly unlikely for 5-Dodecene, 12-chloro-, (5Z)- under normal conditions.

The Sₙ2' reaction is a variation that occurs in allylic systems, which is not applicable to the saturated C12 position of this molecule.

Table Comparing Sₙ1 and Sₙ2 Pathways for 5-Dodecene, 12-chloro-, (5Z)-

| Factor | Sₙ2 Mechanism | Sₙ1 Mechanism | Favored Pathway for this Compound |

|---|---|---|---|

| Substrate Structure | Favored by methyl and primary halides due to low steric hindrance. libretexts.org | Favored by tertiary halides due to stable carbocation formation. chemicalnote.com | Sₙ2 |

| Nucleophile | Favored by strong, concentrated nucleophiles. libretexts.org | Can proceed with weak nucleophiles (e.g., water, alcohols). libretexts.org | Sₙ2 (depends on reagent) |

| Solvent | Favored by polar aprotic solvents. libretexts.org | Favored by polar protic solvents that stabilize the carbocation. libretexts.org | Sₙ2 (depends on conditions) |

| Kinetics | Second-order: rate = k[Substrate][Nucleophile]. masterorganicchemistry.com | First-order: rate = k[Substrate]. youtube.com | Sₙ2 |

| Stereochemistry | Inversion of configuration at a chiral center. | Racemization at a chiral center. | Not applicable (C12 is not chiral) |

Elimination reactions result in the formation of a double bond through the removal of atoms or groups from adjacent carbon atoms. pharmaguideline.com

E2 Reaction: This is a bimolecular, one-step process where a strong base removes a proton from the carbon adjacent to the leaving group (the β-carbon), while the leaving group departs simultaneously, forming a π bond. pharmaguideline.com This mechanism is favored for primary alkyl halides when a strong, sterically hindered base is used. libretexts.orglibretexts.org The E2 reaction has a strict stereochemical requirement for the β-hydrogen and the leaving group to be in an anti-periplanar conformation in the transition state. chemistrysteps.comlibretexts.org

E1 Reaction: This is a unimolecular, two-step process that begins with the formation of a carbocation intermediate, which is the rate-determining step. pharmaguideline.com A weak base then removes a β-proton to form the alkene. pharmaguideline.com Similar to the Sₙ1 reaction, the E1 pathway is disfavored for primary alkyl halides due to the instability of the primary carbocation. libretexts.orgpharmaguideline.com

For 5-Dodecene, 12-chloro-, (5Z)-, an E2 reaction promoted by a strong base would lead to the formation of (5Z)-1,11-dodecadiene. The stereochemistry of the existing (5Z) double bond would remain unaffected, while a new double bond forms between C11 and C12.

Cyclization and Rearrangement Pathways

The presence of both an alkene and an alkyl halide within the same molecule opens the door for intramolecular reactions, leading to the formation of cyclic compounds. thieme-connect.de

Cyclization: Intramolecular cyclization can be initiated by various means.

Cationic Cyclization: Under conditions that could force the formation of a carbocation at C12 (e.g., in the presence of a Lewis acid), the C5-C6 double bond could act as an internal nucleophile and attack the carbocation. This would lead to the formation of a large carbocyclic ring.

Radical Cyclization: Abstraction of the chlorine atom by a radical initiator can generate a primary alkyl radical at the C12 position. This radical can then add to the internal double bond at C5 or C6. nih.gov Radical cyclizations are a powerful method for forming rings, and the regioselectivity (e.g., 5-exo vs. 6-endo closure) is governed by stereoelectronic factors and the stability of the resulting radical intermediates. libretexts.orgresearchgate.net

Rearrangement: Rearrangements are common in reactions involving carbocation intermediates. youtube.com Should a primary carbocation be formed at C12 under forcing Sₙ1/E1 conditions, it would be highly prone to rearrangement to a more stable secondary carbocation via a hydride shift from C11. However, given the high energy barrier to forming the initial primary carbocation, reactions involving such intermediates are generally not favored pathways for this substrate. youtube.com Some transformations in related long-chain chloroalkanes have shown potential for chlorine rearrangement under specific conditions, such as those mediated biologically. nih.gov

Intramolecular Transformations

Intramolecular reactions of long-chain unsaturated alkyl halides can be induced to form cyclic structures. In the case of (5Z)-12-chloro-5-dodecene, the distance between the terminal chloride and the double bond makes direct intramolecular cyclization challenging under standard conditions. However, the presence of a Lewis acid could potentially facilitate a cation-olefin cyclization. Such reactions involve the coordination of the Lewis acid to the chlorine atom, promoting the formation of a carbocation that is subsequently attacked by the nucleophilic double bond. The regioselectivity of this cyclization would be influenced by the stability of the resulting cyclic carbocation intermediate brandeis.edu.

Another potential intramolecular pathway is an ene reaction, a pericyclic process involving the transfer of an allylic hydrogen to an enophile with a concurrent shift of the double bond. While the parent molecule lacks a classical enophile, certain catalytic conditions could promote an intramolecular ene-type cyclization.

Pericyclic Reactions

Pericyclic reactions are concerted processes that occur via a cyclic transition state. libretexts.org The alkene moiety in (5Z)-12-chloro-5-dodecene makes it a potential participant in such transformations, although its simple, unactivated nature limits the scope compared to more complex polyenes.

Cycloaddition Reactions : The double bond can participate as a 2π component in cycloaddition reactions. For example, a [2+2] cycloaddition with another alkene could occur under photochemical conditions, while a [4+2] Diels-Alder reaction would require a suitable diene partner. libretexts.orgscribd.com

Electrocyclic Reactions : These reactions involve the cyclization of a conjugated π-electron system. libretexts.org As the molecule contains only one double bond, it cannot undergo a classical electrocyclic reaction on its own. However, derivatives of the compound containing conjugated polyene systems could undergo thermally or photochemically induced ring closures. The stereochemistry of these reactions is governed by the principles of orbital symmetry, following conrotatory or disrotatory pathways depending on the number of π-electrons and the reaction conditions. libretexts.orgmsu.edu

Sigmatropic Rearrangements : These are concerted rearrangements where a σ-bonded atom or group shifts across a π-system. libretexts.org A classic example is the Cope rearrangement of a 1,5-diene or the Claisen rearrangement of an allyl vinyl ether. msu.edu While the parent molecule is not structured for these specific rearrangements, it could be chemically modified into a substrate capable of undergoing such transformations.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for functionalizing both the alkyl halide and the alkene components of (5Z)-12-chloro-5-dodecene. nih.gov These methods are often characterized by high efficiency, selectivity, and functional group tolerance. nih.govmdpi.com

Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Sonogashira)

The terminal alkyl chloride of (5Z)-12-chloro-5-dodecene serves as an electrophilic partner in various cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Heck Reaction : The Mizoroki-Heck reaction typically couples aryl or vinyl halides with alkenes using a palladium catalyst. wikipedia.orgyoutube.com While less common, alkyl halides can also participate. The reaction involves the oxidative addition of the alkyl chloride to a Pd(0) catalyst, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield a substituted alkene product. libretexts.org The intramolecular version of the Heck reaction is a powerful tool for forming rings. libretexts.orgnih.gov

Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov It is widely used for creating C-C bonds. nih.gov The reaction of (5Z)-12-chloro-5-dodecene with a suitable boronic acid or ester could replace the chlorine atom with a new alkyl, vinyl, or aryl group. acs.orgresearchgate.net

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing palladium and copper co-catalysis. wikipedia.orglibretexts.orgorganic-chemistry.org The application to unactivated alkyl halides is more challenging but feasible with appropriate catalyst systems, allowing for the introduction of an alkynyl group at the C12 position. nih.gov

| Reaction | Typical Substrates | Catalyst/Reagents | Bond Formed |

|---|---|---|---|

| Heck Reaction | Alkyl/Aryl/Vinyl Halide + Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base | Alkene C-C |

| Suzuki-Miyaura Coupling | Alkyl/Aryl/Vinyl Halide + Organoboron compound | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | sp³-sp², sp³-sp³, etc. C-C |

| Sonogashira Coupling | Alkyl/Aryl/Vinyl Halide + Terminal Alkyne | Pd Catalyst, Cu(I) cocatalyst, Base | C-C (alkynyl) |

Metathesis Reactions (e.g., RCM, CM)

Olefin metathesis, catalyzed by ruthenium or molybdenum complexes, "swaps" the alkylidene groups of alkenes. masterorganicchemistry.com The double bond in (5Z)-12-chloro-5-dodecene is a suitable handle for these transformations.

Cross-Metathesis (CM) : This intermolecular reaction would occur between (5Z)-12-chloro-5-dodecene and another olefin. organic-chemistry.org It is a powerful method for creating new, functionalized olefins. The selectivity of the reaction to favor the cross-product over homodimers depends on the relative reactivity of the two alkenes and the choice of catalyst. researchgate.net Modern catalysts show excellent tolerance for functional groups, including alkyl halides. nih.govfrontiersin.org

Ring-Closing Metathesis (RCM) : As a mono-olefin, the parent molecule cannot undergo RCM. However, if a second double bond were introduced into the molecule through a prior chemical step, RCM could be employed to synthesize large, unsaturated macrocycles. organic-chemistry.orgwikipedia.org RCM is a highly effective strategy for constructing rings of various sizes, driven by the formation of volatile ethylene (B1197577) as a byproduct. wikipedia.org

| Catalyst Generation | Example Catalyst | Key Features |

|---|---|---|

| Grubbs 1st Gen | (PCy₃)₂Cl₂Ru=CHPh | Good activity, sensitive to air/moisture. |

| Grubbs 2nd Gen | (IMesH₂)(PCy₃)Cl₂Ru=CHPh | Higher activity, better functional group tolerance. acs.org |

| Hoveyda-Grubbs 2nd Gen | (IMesH₂)(Cl)₂Ru(=CH-2-(i-PrO)C₆H₄) | High stability, catalyst can be recovered. frontiersin.org |

Radical Reaction Pathways

The carbon-chlorine bond in (5Z)-12-chloro-5-dodecene can undergo homolytic cleavage to initiate radical reactions. Alkyl radicals are valuable intermediates for forming carbon-carbon bonds under mild conditions. iu.edu

The generation of a primary alkyl radical at the C12 position can be achieved through various methods, including the use of radical initiators like AIBN with tributyltin hydride or through modern photoredox catalysis. iu.edu Once formed, this radical can participate in several pathways.

One significant pathway is radical cyclization . The C12 radical could, in principle, add to the C5=C6 double bond. The feasibility and regioselectivity of such a cyclization (e.g., 7-endo vs. 8-exo closure) would depend heavily on reaction conditions and stereoelectronic factors. Radical cyclization is a well-established method for synthesizing five- and six-membered rings (5-exo and 6-exo cyclizations), while the formation of larger rings is often less efficient but possible. mdpi.comrsc.org Atom-transfer radical cyclization (ATRC) is a common variant where a halogen atom is transferred to the cyclized radical, regenerating the radical chain. mdpi.com

| Method | Reagents/Conditions | Description |

|---|---|---|

| Tin-mediated | Bu₃SnH, AIBN (initiator) | Classic method for generating radicals from alkyl halides. rsc.org |

| Photoredox Catalysis | Photocatalyst (e.g., Ir or Ru complex), light | Uses visible light to generate radicals under very mild conditions. nih.gov |

| Transition Metal-Catalyzed | Mn₂(CO)₁₀, light | Photo-induced homolysis generates a radical that abstracts the halogen. mdpi.com |

Advanced Spectroscopic and Mechanistic Characterization for Reaction Progress and Product Analysis Excluding Basic Compound Identification

In Situ Spectroscopic Monitoring of Reaction Kinetics (e.g., NMR, IR)

Real-time monitoring of chemical reactions provides a continuous stream of data on the concentration of reactants, intermediates, and products, allowing for a detailed understanding of reaction kinetics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive tool for monitoring the progress of reactions in solution. chemrxiv.orgnih.gov For the synthesis or transformation of (5Z)-12-chloro-5-dodecene, a series of ¹H NMR spectra can be acquired at regular time intervals. chemrxiv.orgnih.gov This allows for the tracking of specific proton signals unique to the starting materials, the (5Z)-alkene protons, and the protons adjacent to the chloro-substituted carbon in the product. The integration of these signals over time provides a quantitative measure of the concentration of each species, enabling the determination of reaction rates and kinetic order. Advanced NMR techniques can be employed, especially in cases where spectra may be distorted due to sample inhomogeneity during the reaction. chemrxiv.orgnih.gov

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, offers a complementary in situ method for monitoring reaction kinetics. xjtu.edu.cn This technique is adept at tracking changes in functional groups. For instance, in a reaction leading to (5Z)-12-chloro-5-dodecene, the disappearance of a precursor's characteristic vibrational bands and the appearance of new bands corresponding to the C=C stretch of the Z-alkene and the C-Cl stretch can be monitored in real-time. This provides valuable kinetic data and insights into the progression of the reaction. xjtu.edu.cn

Below is a hypothetical data table illustrating the type of information that could be obtained from in situ monitoring of a reaction forming (5Z)-12-chloro-5-dodecene.

| Time (minutes) | Reactant A Concentration (M) | (5Z)-12-chloro-5-dodecene Concentration (M) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.56 | 0.44 |

| 30 | 0.42 | 0.58 |

| 60 | 0.18 | 0.82 |

| 90 | 0.07 | 0.93 |

| 120 | 0.03 | 0.97 |

Advanced Mass Spectrometry Techniques for Mechanistic Intermediates

Understanding a reaction mechanism often requires the detection and characterization of transient intermediates. Advanced mass spectrometry (MS) techniques are exceptionally sensitive for identifying low-abundance species that are key to unraveling reaction pathways. nih.gov Electrospray ionization (ESI) mass spectrometry can be used to gently transfer ions from the reaction solution into the gas phase for analysis, making it possible to detect charged intermediates in the formation of (5Z)-12-chloro-5-dodecene. nih.gov

By coupling mass spectrometry with techniques like collision-induced dissociation (CID), it is possible to fragment the detected intermediates. nih.gov The fragmentation patterns provide structural information, helping to confirm the proposed structures of these transient species. For reactions with very short-lived intermediates, specialized rapid sampling techniques can be employed to capture them before they decompose. nih.gov

The following table provides a hypothetical example of potential mechanistic intermediates that could be detected by advanced MS during a synthesis of (5Z)-12-chloro-5-dodecene.

| m/z (mass-to-charge ratio) | Proposed Intermediate Structure | MS Technique |

| 202.15 | [M+H]⁺ of (5Z)-12-chloro-5-dodecene | ESI-MS |

| 250.20 | Catalyst-Substrate Adduct | ESI-MS |

| 166.16 | Halogenated Carbocation Intermediate | APCI-MS |

| 218.14 | Transition Metal Complex | ESI-MS/MS |

Chiroptical Spectroscopy for Stereochemical Purity and Configuration

While (5Z)-12-chloro-5-dodecene itself is not chiral, reactions involving this compound could proceed via chiral intermediates or be influenced by chiral catalysts, leading to stereochemical considerations. Chiroptical spectroscopy techniques are essential for determining the stereochemical purity and absolute configuration of chiral molecules.

Should a synthetic route to or from (5Z)-12-chloro-5-dodecene involve chiral species, techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be invaluable. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a characteristic of chiral molecules. The resulting CD spectrum can be used to determine the enantiomeric excess of a product and, through comparison with theoretical calculations or known standards, its absolute configuration.

Similarly, ORD measures the rotation of plane-polarized light as a function of wavelength. This provides information about the stereochemistry of a molecule. These techniques are crucial for ensuring the stereochemical integrity of products in asymmetric synthesis.

The table below illustrates hypothetical chiroptical data for a related chiral compound that might be involved in a reaction with (5Z)-12-chloro-5-dodecene.

| Compound | Technique | Wavelength (nm) | Signal |

| Chiral Precursor A | CD | 220 | +1.5 mdeg |

| Chiral Precursor A | CD | 250 | -0.8 mdeg |

| Chiral Product B | ORD | 589 (D-line) | +25.3° |

| Chiral Product B | ORD | 365 | +75.1° |

Theoretical and Computational Investigations on 5 Dodecene, 12 Chloro , 5z

Quantum Chemical Calculations of Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to donate or accept electrons.

For 5-Dodecene, 12-chloro-, (5Z)-, the HOMO is expected to be localized around the electron-rich carbon-carbon double bond (C5=C6). This region, with its high electron density, represents the molecule's primary nucleophilic center. Conversely, the LUMO is anticipated to be distributed more towards the electron-withdrawing chloroalkyl group at the C12 position. This localization indicates that the molecule would most likely accept electrons at or near the carbon atom bonded to the chlorine. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 5-Dodecene, 12-chloro-, (5Z)-

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -8.5 | C5=C6 double bond |

| LUMO | -0.2 | C12-Cl bond and adjacent atoms |

| HOMO-LUMO Gap | 8.3 | - |

Note: The values presented in this table are illustrative and represent plausible outcomes from a quantum chemical calculation.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the molecule's van der Waals surface. Different colors on the map denote varying levels of electrostatic potential, with red typically indicating regions of negative potential (electron-rich) and blue representing areas of positive potential (electron-poor).

For 5-Dodecene, 12-chloro-, (5Z)-, the ESP map would be expected to show a region of high electron density (red) around the cis-configured double bond, reinforcing the findings from FMO analysis that this is a nucleophilic site. The presence of the electronegative chlorine atom at the C12 position would create a region of positive potential (blue) on the adjacent carbon atom and the terminal hydrogens, indicating an electrophilic site. The long hydrocarbon chain would exhibit a relatively neutral potential (green).

Transition State Modeling for Reaction Pathways

Transition state theory is a powerful tool for understanding the kinetics and mechanisms of chemical reactions. By modeling the high-energy transition state that connects reactants and products, chemists can predict reaction rates and explore different reaction pathways. For 5-Dodecene, 12-chloro-, (5Z)-, transition state modeling could be employed to investigate a variety of reactions, such as electrophilic addition to the double bond or nucleophilic substitution at the chlorinated carbon.

For instance, in an electrophilic addition reaction with an acid like HBr, modeling would reveal the structure and energy of the transition state leading to the formation of a carbocation intermediate. The calculations would likely show a three-membered ring-like transition state involving the two carbons of the double bond and the incoming hydrogen atom. The activation energy calculated from the difference in energy between the reactants and the transition state would provide a quantitative measure of the reaction's feasibility.

Conformational Analysis and Stereoelectronic Effects

The long, flexible alkyl chain of 5-Dodecene, 12-chloro-, (5Z)- allows for a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. The (5Z)- configuration of the double bond imposes a significant constraint on the local geometry, creating a "kink" in the chain.

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences the molecule's properties, are also crucial. For example, the orientation of the C-Cl bond relative to the rest of the carbon chain can impact the molecule's reactivity and stability. Certain conformations might allow for hyperconjugation, an interaction between filled and empty orbitals that can stabilize the molecule. Computational methods can systematically explore the potential energy surface of the molecule to identify low-energy conformers and the transition states that separate them.

Table 2: Hypothetical Relative Energies of Key Conformers of 5-Dodecene, 12-chloro-, (5Z)-

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Extended chain, anti-periplanar C-Cl | 0.0 (most stable) |

| 2 | Gauche interaction in the alkyl chain | +0.8 |

| 3 | Gauche interaction near the double bond | +1.2 |

Note: The values presented in this table are for illustrative purposes to demonstrate the expected energetic differences between conformers.

Molecular Dynamics Simulations in Reaction Environments

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This approach allows for the study of how 5-Dodecene, 12-chloro-, (5Z)- would behave in a realistic reaction environment, such as in a solvent or at a specific temperature and pressure.

By simulating the molecule in a solvent like water or a non-polar organic solvent, researchers can investigate how solvent molecules interact with different parts of the chlorinated alkene. For example, polar solvent molecules would be expected to solvate the chloroalkyl end of the molecule more strongly than the non-polar hydrocarbon chain. MD simulations can also be used to study the conformational dynamics of the molecule, revealing how it folds and flexes over time, which can be crucial for its accessibility in a chemical reaction.

The Versatile Role of 5-Dodecene, 12-chloro-, (5Z)- in Synthetic Chemistry

Scientific Correspondent

The chemical compound 5-Dodecene, 12-chloro-, (5Z)-, a functionalized alkene, serves as a versatile intermediate in a variety of synthetic applications. Its unique structure, featuring a cis-configured double bond and a terminal chlorine atom, allows for a range of chemical transformations, making it a valuable precursor in complex organic synthesis, the creation of specialty chemicals, and the development of novel polymers. This article explores the multifaceted applications of this compound as a synthetic intermediate, highlighting its role in the construction of complex molecular architectures.

Environmental Transformation Pathways and Remediation Research Pertaining to 5 Dodecene, 12 Chloro , 5z

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For chlorinated alkenes, these pathways are crucial in determining their environmental persistence.

Photolytic Pathways

Photolysis, or degradation by light, can be a significant transformation pathway for organic compounds in the environment. For a compound like 5-Dodecene, 12-chloro-, (5Z)-, this would likely involve the absorption of ultraviolet (UV) radiation, leading to the cleavage of chemical bonds. The presence of a carbon-chlorine bond and a carbon-carbon double bond suggests potential susceptibility to photodegradation. However, specific studies detailing the photolytic half-life, quantum yield, and degradation products of 5-Dodecene, 12-chloro-, (5Z)- have not been documented. Research on other chlorinated alkenes indicates that photodegradation can proceed through direct photolysis or indirect photo-oxidation involving reactive species like hydroxyl radicals. bohrium.comeeer.orgkoreascience.kr

Hydrolysis and Oxidation Processes

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The carbon-chlorine bond in chlorinated hydrocarbons can be susceptible to hydrolysis, although rates can be very slow under typical environmental conditions. Oxidation processes, driven by reactive oxygen species present in the environment, can also contribute to the degradation of organic compounds. epa.govresearchgate.net For 5-Dodecene, 12-chloro-, (5Z)-, the double bond is a potential site for oxidation. Advanced oxidation processes (AOPs), such as those involving ozone or hydrogen peroxide, have been shown to be effective in degrading various chlorinated ethylenes, suggesting a potential, though unstudied, pathway for this compound. epa.govmdpi.com

Table 1: Potential Abiotic Degradation Pathways for Chlorinated Alkenes

| Degradation Pathway | Description | Potential Relevance to 5-Dodecene, 12-chloro-, (5Z)- |

| Photolysis | Degradation by UV or visible light. | The double bond and C-Cl bond are potential chromophores. |

| Hydrolysis | Reaction with water leading to bond cleavage. | The C-Cl bond could undergo slow hydrolysis. |

| Oxidation | Reaction with environmental oxidants (e.g., hydroxyl radicals). | The double bond is a likely site of oxidative attack. |

Note: This table is based on general principles for chlorinated alkenes; specific data for 5-Dodecene, 12-chloro-, (5Z)- is not available.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms.

Microbial Transformation Pathways

Microorganisms have evolved diverse metabolic pathways to degrade a wide range of chemical compounds. For chlorinated hydrocarbons, both aerobic and anaerobic degradation pathways are known. researchgate.netresearchgate.net Aerobic pathways often involve oxygenase enzymes that can co-metabolize chlorinated compounds. usgs.govmicrobe.com Anaerobic degradation, particularly reductive dechlorination, is a key process for highly chlorinated compounds where the compound is used as an electron acceptor. mdpi.comepa.gov Given the structure of 5-Dodecene, 12-chloro-, (5Z)-, with a long hydrocarbon chain and a single chlorine atom, it is plausible that it could be susceptible to microbial attack. However, no studies have specifically identified microorganisms or microbial consortia capable of degrading this compound.

Enzymatic Degradation Studies

The specific enzymes that catalyze the degradation of chlorinated hydrocarbons are a subject of ongoing research. nih.gov Key enzymes include dehalogenases, which cleave carbon-halogen bonds, and oxygenases, which introduce oxygen atoms into the molecule, often initiating the degradation process. eurochlor.org While the enzymatic degradation of compounds like trichloroethylene (B50587) (TCE) and polychlorinated biphenyls (PCBs) has been studied in detail, there is no available research on the specific enzymes that might act on 5-Dodecene, 12-chloro-, (5Z)-.

Table 2: Potential Biotic Degradation Mechanisms for Chlorinated Hydrocarbons

| Degradation Mechanism | Description | Potential Relevance to 5-Dodecene, 12-chloro-, (5Z)- |

| Aerobic Cometabolism | Fortuitous degradation by enzymes acting on other substrates. | Oxygenases could potentially oxidize the alkene or alkyl chain. |

| Anaerobic Reductive Dechlorination | Removal of chlorine atoms with the compound acting as an electron acceptor. | Less likely to be the primary pathway due to the low degree of chlorination. |

| Direct Aerobic Oxidation | Use of the compound as a carbon and energy source. | The long alkyl chain could potentially serve as a growth substrate. |

Note: This table is based on general principles for chlorinated hydrocarbons; specific data for 5-Dodecene, 12-chloro-, (5Z)- is not available.

Research on Sustainable Management and Transformation Strategies

Sustainable management and remediation of sites contaminated with chlorinated hydrocarbons is an active area of research. nih.govaugustmack.comacs.org Strategies often focus on enhancing natural attenuation processes, such as biostimulation and bioaugmentation, or on applying in-situ chemical treatments. nih.gov For instance, the introduction of electron donors can stimulate anaerobic reductive dechlorination of highly chlorinated compounds. acs.org However, in the absence of data on the environmental transformation of 5-Dodecene, 12-chloro-, (5Z)-, no specific sustainable management or transformation strategies have been developed or researched for this particular compound.

Future Directions and Emerging Research Avenues for 5 Dodecene, 12 Chloro , 5z

Integration with Flow Chemistry and Automated Synthesis

The synthesis and transformation of molecules like 5-Dodecene, 12-chloro-, (5Z)- are poised to benefit significantly from the integration of continuous flow chemistry and automated platforms. syrris.comasynt.com Flow chemistry, where reactions are conducted in a continuously flowing stream, offers superior control over reaction parameters such as temperature, pressure, and residence time compared to traditional batch methods. asynt.comseqens.com This precise control can lead to higher yields, improved selectivity, and cleaner product profiles. researchgate.net

Automated flow synthesis systems enable the efficient exploration of reaction conditions and the generation of compound libraries for screening purposes. syrris.com For a molecule like 5-Dodecene, 12-chloro-, (5Z)-, this technology could accelerate the optimization of transformations at either the alkene or the alkyl chloride moiety. syrris.com Furthermore, the enhanced safety profile of flow reactors, which handle only small volumes of material at any given time, is particularly advantageous when dealing with hazardous reagents or exothermic reactions. seqens.comhelgroup.com The seamless scalability from laboratory-scale optimization to industrial production without extensive re-optimization is another key benefit that makes flow chemistry a compelling avenue for future research involving this compound. seqens.comsyrris.com The combination of computer-aided synthesis planning with automated flow systems represents a frontier where synthetic routes and processes for complex derivatives of 5-Dodecene, 12-chloro-, (5Z)- could be developed and validated with unprecedented speed. mit.edu

| Feature | Batch Synthesis | Flow Chemistry | Potential Advantage for 5-Dodecene, 12-chloro-, (5Z)- |

| Process Control | Limited control over temperature gradients and mixing. | Precise, real-time control over temperature, pressure, and stoichiometry. asynt.comseqens.com | Improved selectivity in reactions like epoxidation or substitution, minimizing side products. |

| Safety | Large volumes of reagents pose higher risks. | Small reactor volumes inherently reduce risks of runaway reactions. helgroup.com | Safer handling for potentially hazardous transformations, such as those involving organometallics. |

| Scalability | Often requires significant re-optimization for scale-up. | Direct scaling by extending operation time or using larger reactors. seqens.com | Streamlined transition from laboratory discovery to pilot-scale production of derivatives. |

| Automation | Complex to fully automate multi-step processes. | Readily integrated with automated pumps, reactors, and purification modules. syrris.commpg.de | Rapid synthesis of a library of derivatives by varying reaction partners or conditions. |

Development of Sustainable Catalytic Systems for Transformations

Future research will likely focus on developing sustainable catalytic systems for the selective functionalization of 5-Dodecene, 12-chloro-, (5Z)-. A major trend in modern chemistry is the replacement of precious metal catalysts with those based on earth-abundant, first-row transition metals like iron, nickel, cobalt, and copper. researchgate.net These metals are more economical and environmentally benign, and recent advances have shown their efficacy in activating challenging chemical bonds, including the C–Cl bond present in the target molecule. umn.edunih.gov For instance, iron- and nickel-based catalysts have been successfully employed for the reductive coupling of alkyl chlorides. nih.gov

Photoredox catalysis is another powerful sustainable strategy that uses visible light to generate reactive radical intermediates under mild conditions. bohrium.com This approach has proven effective for the activation of unactivated alkyl chlorides, which are typically inert. researchgate.netacs.org Applying photoredox catalysis to 5-Dodecene, 12-chloro-, (5Z)- could enable a wide range of transformations, such as dehalogenation, cross-coupling, and the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net The combination of visible-light catalysis with earth-abundant metal catalysis offers a dual approach to unlock novel reactivity, such as the difunctionalization of the alkene moiety. oaepublish.com

| Catalytic System | Description | Potential Transformation of 5-Dodecene, 12-chloro-, (5Z)- |

| First-Row Transition Metals (Fe, Ni, Co) | Utilizes earth-abundant, cost-effective metals to catalyze C-X and C-H bond functionalization. researchgate.netescholarship.org | Cross-coupling reactions at the C-Cl bond with various nucleophiles (e.g., aryl, alkyl groups). |

| Photoredox Catalysis | Employs a photocatalyst and visible light to initiate reactions via single-electron transfer (SET). acs.org | Generation of an alkyl radical from the C-Cl bond for subsequent addition or coupling reactions. |

| Dual Catalysis (Photoredox + Metal) | Combines light-driven radical generation with transition metal-catalyzed bond formation. researchgate.net | Three-component reactions involving the alkene, the alkyl chloride, and an external coupling partner. oaepublish.com |

| Biocatalysis | Uses enzymes to perform highly selective transformations under mild, aqueous conditions. | Enantioselective epoxidation of the alkene or regioselective hydroxylation of the alkyl chain. |

Exploration of Novel Reactivity Patterns

The presence of both an alkene and an alkyl chloride allows for the exploration of novel and complex reactivity patterns beyond simple, stepwise functionalization. One emerging area of significant interest is radical-polar crossover (RPC), a process where a radical intermediate is converted into a carbocation, which is then trapped by a nucleophile. uci.eduacs.org This strategy, often enabled by photoredox or electrocatalysis, could be applied to 5-Dodecene, 12-chloro-, (5Z)- to achieve hydrofunctionalization of the alkene with a wide variety of nucleophiles under mild conditions. nih.govresearchgate.net

Dual catalytic strategies that combine two distinct catalytic cycles open further possibilities. chemrxiv.org For example, a photoredox catalyst could be used to generate an aryl radical that adds to the alkene of 5-Dodecene, 12-chloro-, (5Z)-; the resulting alkyl radical could then be trapped by a chlorine atom transfer reaction mediated by a second metal catalyst. chemrxiv.org This would afford a more complex, difunctionalized product in a single operation. Modern cross-coupling reactions are also evolving to allow for the selective activation of strong C–N bonds in amides, suggesting that future methods may enable highly chemoselective coupling at the C–Cl bond of 5-Dodecene, 12-chloro-, (5Z)- even in the presence of other sensitive functional groups. nih.gov

| Reactivity Pattern | Mechanistic Description | Potential Product from 5-Dodecene, 12-chloro-, (5Z)- |

| Radical-Polar Crossover (RPC) | A radical generated at the alkene is oxidized to a carbocation, which is then captured by a nucleophile. uci.edunih.gov | 1,2-difunctionalized dodecane (B42187) derivatives (e.g., amino-alcohols, ethers). |

| Dual Catalysis | Two independent catalysts operate in concert to perform a complex transformation. chemrxiv.org | Aryl-functionalized dodecyl chlorides, where a new group is added across the double bond. |

| Three-Component Couplings | Visible-light and metal catalysis enable the coupling of an alkene, a radical precursor, and a nucleophile. oaepublish.com | Complex sp³-rich structures with vicinal functional groups installed across the double bond. |

| Remote Functionalization | A catalyst interacts with one functional group to direct a reaction at a distant site on the molecule. | Selective C-H activation at a specific position along the dodecane chain, guided by the chloro or alkene group. |

Advanced Materials Applications as Synthetic Intermediates

As a synthetic intermediate, 5-Dodecene, 12-chloro-, (5Z)- holds potential for the synthesis of advanced materials, particularly functional polyolefins. wikipedia.org Polyolefins like polyethylene (B3416737) and polypropylene (B1209903) are ubiquitous, but their nonpolar nature limits their applications. Incorporating monomers with polar functional groups can dramatically alter material properties. acs.org 5-Dodecene, 12-chloro-, (5Z)- could serve as a comonomer in olefin polymerization, where the dodecene portion integrates into the polymer backbone and the terminal chloro group introduces a reactive handle for post-polymerization modification. psu.edu This would allow for the creation of graft copolymers, compatibilizers for polymer blends, or materials with tailored surface properties. psu.edu

Another advanced area is catalyst transfer polycondensation (CTP), a chain-growth polymerization method used to synthesize well-defined conjugated polymers. wikipedia.org The mechanism of CTP is highly dependent on the nature of the halogen atom on the monomer. researchgate.netrsc.org Research into the polymerization of chlorinated monomers has shown that the catalyst's resting state can lead to uncontrolled polymerization. semanticscholar.org Future investigations could focus on designing new catalytic systems that can control the polymerization of chloro-functionalized monomers like 5-Dodecene, 12-chloro-, (5Z)-, potentially leading to novel polymer architectures where the long alkyl chain imparts solubility and processability.

| Material Application | Synthetic Strategy | Resulting Properties/Functionality |

| Functional Polyolefins | Copolymerization of ethylene (B1197577) or propylene (B89431) with 5-Dodecene, 12-chloro-, (5Z)-. wikipedia.orgacs.org | Introduces reactive C-Cl sites for grafting, cross-linking, or surface modification. The C12 chain can act as an internal plasticizer. |

| Graft Copolymers | Post-polymerization modification, using the chloro- group as an initiation site for a second polymerization. psu.edu | Creates materials with distinct domains (e.g., a hydrophobic polyolefin backbone and hydrophilic side chains), useful as surfactants or compatibilizers. |

| Chain-Growth Polycondensation | Use as a monomer in catalyst transfer polycondensation (CTP) with a suitable catalyst. researchgate.netnih.gov | Potential for creating well-defined polymers where the alkyl side chain enhances solubility and processability. |

| Self-Assembled Nanomaterials | Conversion to an amphiphilic derivative (e.g., by replacing -Cl with a hydrophilic headgroup). acs.org | The molecule could self-assemble into micelles or vesicles for applications in drug delivery or templating. |

Predictive Modeling of Reactivity and Selectivity

Predictive modeling using computational chemistry is set to become an indispensable tool for accelerating research into the applications of 5-Dodecene, 12-chloro-, (5Z)-. nih.gov Density Functional Theory (DFT) calculations can provide deep mechanistic insights into potential reactions. bohrium.com For example, DFT can be used to calculate the activation barriers for competing reaction pathways, such as addition to the alkene versus substitution at the alkyl chloride, thereby predicting the conditions needed to favor one outcome over the other. nih.govnih.gov It can also be used to model the interaction of the molecule with different catalysts to rationalize observed selectivity or guide the design of new, more efficient catalysts. researchgate.net

Beyond DFT, machine learning (ML) is emerging as a powerful method for predicting reaction outcomes without the need for computationally expensive calculations. innovationnewsnetwork.com By training ML models on large datasets of known reactions, it is possible to predict the products, yields, and selectivity for new combinations of substrates and catalysts. researchgate.net For 5-Dodecene, 12-chloro-, (5Z)-, an ML model could be used to screen a virtual library of hundreds of potential catalysts for a desired transformation, identifying the most promising candidates for experimental validation. cam.ac.uk This data-driven approach can significantly reduce the experimental effort required for reaction discovery and optimization. nih.gov

| Modeling Technique | Information Provided | Application to 5-Dodecene, 12-chloro-, (5Z)- |

| Density Functional Theory (DFT) | Calculates electronic structure, reaction energies, and transition state barriers. researchgate.netresearchgate.net | Predicting the regioselectivity of addition reactions to the alkene; determining the mechanism of C-Cl bond activation by a catalyst. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Modeling the conformation of the dodecyl chain and its influence on reactivity or its behavior within a polymer matrix. |

| Quantitative Structure-Property Relationship (QSPR) | Correlates molecular descriptors with experimental properties. nih.gov | Predicting physical properties like boiling point or solubility for novel derivatives of the compound. |

| Machine Learning (ML) | Learns from existing reaction data to predict outcomes for new reactions. innovationnewsnetwork.comresearchgate.net | Predicting the optimal catalyst and conditions for a selective cross-coupling reaction at the C-Cl site; predicting enantioselectivity in asymmetric catalysis. cam.ac.uk |

Q & A

Q. How can researchers mitigate environmental risks when scaling up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.